Positional Isomer Differentiation: 3‑Aminomethyl Piperidine vs. 4‑Aminomethyl Piperidine
The target compound (941716‑84‑3) bears the N‑methylaminomethyl substituent at the piperidine 3‑position, distinguishing it from the commercially available 4‑position regioisomer [1‑(6‑methylpyrazin‑2‑yl)piperidin‑4‑yl]methanamine (CAS 892502‑20‑4). Both share the C₁₁H₁₈N₄ core, but the target compound carries an additional N‑methyl group, yielding a higher molecular weight (220.31 Da vs. 206.29 Da) [1]. In CXCR3 antagonist programs employing pyrazinyl‑piperidine scaffolds, SAR studies demonstrated that substituent position on the piperidine ring critically affects receptor binding affinity and pharmacokinetic profiles [2].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | MW = 220.31 Da; N‑methylaminomethyl at piperidine 3‑position |
| Comparator Or Baseline | [1‑(6‑Methylpyrazin‑2‑yl)piperidin‑4‑yl]methanamine (CAS 892502‑20‑4): MW = 206.29 Da; aminomethyl at piperidine 4‑position (no N‑methyl) |
| Quantified Difference | ΔMW = +14.02 Da for target; target is N‑methylated at aminomethyl, comparator is primary amine |
| Conditions | Computed molecular weights based on molecular formula (target: C₁₂H₂₀N₄; comparator: C₁₁H₁₈N₄) |
Why This Matters
Positional isomerism and N‑methylation status alter the spatial orientation of the basic amine, which in structure‑based drug design can determine whether a compound engages a target pocket; procurement of the incorrect isomer invalidates SAR conclusions.
- [1] PubChem. [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine. Molecular Weight: 206.29 g/mol. CID 24229603. View Source
- [2] Nair AG, Wong MK, Shu Y, et al. IV. Discovery of CXCR3 antagonists substituted with heterocycles as amide surrogates: improved PK, hERG and metabolic profiles. Bioorg Med Chem Lett. 2014;24(4):1085-1088. View Source
